Cas no 1448069-78-0 (N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide)

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide is a specialized sulfonamide derivative featuring a benzofuran and chlorothiophene moiety. Its unique molecular structure combines a hydroxypropyl linker, enhancing solubility and reactivity, while the chlorothiophene-sulfonamide group contributes to strong electrophilic properties. This compound is of interest in medicinal chemistry and materials science due to its potential as a pharmacophore in drug discovery, particularly for targeting enzyme inhibition or receptor modulation. The presence of both aromatic and polar functional groups allows for versatile interactions in synthetic applications. Its well-defined chemical properties make it suitable for research in developing bioactive molecules or advanced polymeric materials.
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide structure
1448069-78-0 structure
Product name:N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide
CAS No:1448069-78-0
MF:C15H14ClNO4S2
MW:371.85896062851
CID:5896209
PubChem ID:71804274

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide
    • 1448069-78-0
    • N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamide
    • F6416-5730
    • AKOS024556394
    • Inchi: 1S/C15H14ClNO4S2/c16-14-5-6-15(22-14)23(19,20)17-8-7-11(18)13-9-10-3-1-2-4-12(10)21-13/h1-6,9,11,17-18H,7-8H2
    • InChI Key: LPJFBCYRZNDHAY-UHFFFAOYSA-N
    • SMILES: C1(S(NCCC(C2=CC3=CC=CC=C3O2)O)(=O)=O)SC(Cl)=CC=1

Computed Properties

  • Exact Mass: 371.0052780g/mol
  • Monoisotopic Mass: 371.0052780g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 498
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 116Ų
  • XLogP3: 3.5

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6416-5730-2μmol
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide
1448069-78-0
2μmol
$57.0 2023-09-09
Life Chemicals
F6416-5730-10μmol
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide
1448069-78-0
10μmol
$69.0 2023-09-09
Life Chemicals
F6416-5730-2mg
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide
1448069-78-0
2mg
$59.0 2023-09-09
Life Chemicals
F6416-5730-5μmol
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide
1448069-78-0
5μmol
$63.0 2023-09-09
Life Chemicals
F6416-5730-30mg
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide
1448069-78-0 90%+
30mg
$119.0 2023-05-20
Life Chemicals
F6416-5730-4mg
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide
1448069-78-0
4mg
$66.0 2023-09-09
Life Chemicals
F6416-5730-15mg
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide
1448069-78-0
15mg
$89.0 2023-09-09
Life Chemicals
F6416-5730-10mg
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide
1448069-78-0
10mg
$79.0 2023-09-09
Life Chemicals
F6416-5730-3mg
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide
1448069-78-0
3mg
$63.0 2023-09-09
Life Chemicals
F6416-5730-1mg
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide
1448069-78-0
1mg
$54.0 2023-09-09

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide Related Literature

Additional information on N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide

Comprehensive Overview of N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide (CAS No. 1448069-78-0)

The compound N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide (CAS No. 1448069-78-0) is a specialized sulfonamide derivative with a unique molecular structure combining benzofuran and chlorothiophene moieties. This hybrid structure has garnered significant attention in pharmaceutical and agrochemical research due to its potential bioactivity. The presence of both hydroxypropyl and sulfonamide functional groups enhances its solubility and binding affinity, making it a candidate for drug discovery programs targeting enzymes and receptors.

In recent years, researchers have explored the applications of N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide in modulating biological pathways. Its benzofuran core is known for its role in medicinal chemistry, often associated with anti-inflammatory and antimicrobial properties. Meanwhile, the 5-chlorothiophene-2-sulfonamide segment contributes to its potential as a kinase inhibitor, aligning with current trends in precision medicine. These characteristics position the compound as a subject of interest for oncology and metabolic disorder research.

The synthesis of CAS No. 1448069-78-0 involves multi-step organic reactions, including Suzuki coupling and sulfonylation, to achieve high purity. Analytical techniques like HPLC and NMR confirm its structural integrity, which is critical for reproducibility in academic and industrial settings. Given the growing demand for small-molecule therapeutics, this compound’s modular design allows for derivatization, addressing challenges in drug resistance and selectivity—a hot topic in AI-driven drug discovery forums.

From an SEO perspective, queries such as "benzofuran sulfonamide uses" or "chlorothiophene derivatives in medicine" reflect user interest in niche chemical applications. Environmental concerns also drive searches for "biodegradable sulfonamides," though this compound’s ecological impact requires further study. Its hydroxypropyl linkage may offer advantages in reducing toxicity, a recurring theme in green chemistry discussions.

Regulatory compliance is another focal point; while N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide is not classified as hazardous, proper handling protocols are essential. The compound’s stability under various pH conditions (pH-dependent solubility) is frequently studied, as highlighted in patents and journal articles. Such data supports its inclusion in high-throughput screening libraries, a trending method in computational chemistry.

In summary, CAS No. 1448069-78-0 represents a convergence of structural innovation and therapeutic potential. Its dual-functionality bridges gaps between heterocyclic chemistry and drug design, resonating with both academic researchers and industry professionals. As the scientific community prioritizes targeted therapies, this compound’s relevance will likely grow, supported by advancements in molecular docking and SAR studies.

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